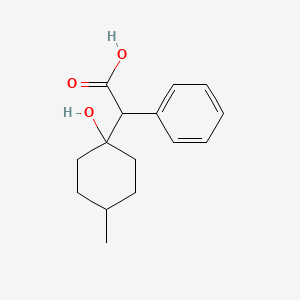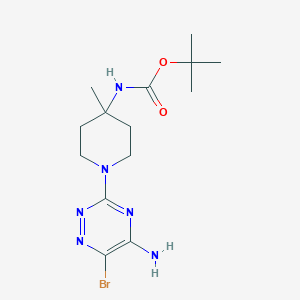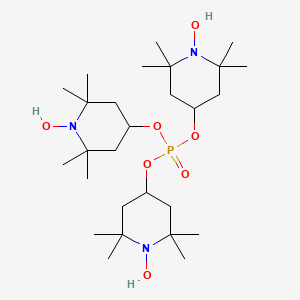
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate, also known as high-efficiency polymerization inhibitor ZJ-705, is a compound with the chemical formula C27H51N3O6P3. It is primarily used as a stabilizer and polymerization inhibitor for polymer materials. This compound is known for its ability to inhibit the oxidation and decomposition reactions of polymers during processing, storage, and use, thereby extending the service life of the polymer .
Métodos De Preparación
The preparation of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate involves a multi-step synthetic route. Initially, 1-hydroxy-2,2,6,6-tetramethylpiperidine is reacted with trichlorophosphine to obtain an intermediate. This intermediate then undergoes a condensation reaction to yield the final product . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s reactivity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer and inhibitor in polymer chemistry to prevent unwanted polymerization reactions.
Biology: The compound’s ability to inhibit oxidation makes it useful in biological studies where oxidative stress needs to be controlled.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in areas where oxidative damage is a concern.
Mecanismo De Acción
The primary mechanism of action of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate involves inhibiting oxidation and decomposition reactions. It achieves this by scavenging free radicals and reactive oxygen species, thereby preventing these reactive species from initiating degradation processes in polymers. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound’s antioxidant properties .
Comparación Con Compuestos Similares
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate is unique compared to other similar compounds due to its high efficiency as a polymerization inhibitor and stabilizer. Similar compounds include:
- Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
- 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol)
These compounds share similar structural features but differ in their specific applications and efficiency. This compound stands out due to its superior performance in inhibiting polymer degradation and extending the lifespan of polymer products .
Propiedades
Número CAS |
64566-88-7 |
|---|---|
Fórmula molecular |
C27H54N3O7P |
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate |
InChI |
InChI=1S/C27H54N3O7P/c1-22(2)13-19(14-23(3,4)28(22)31)35-38(34,36-20-15-24(5,6)29(32)25(7,8)16-20)37-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3 |
Clave InChI |
PNFVVMQYWWVIHO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)OP(=O)(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



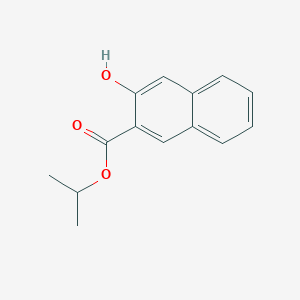
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)

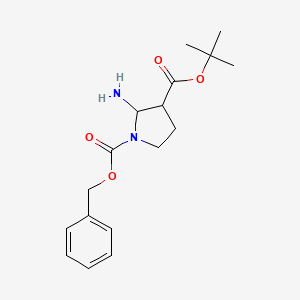
![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
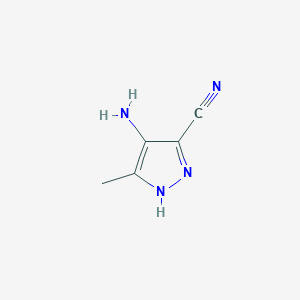

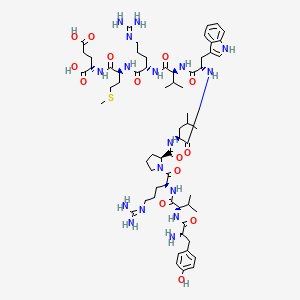
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)
